3-(Naphthalen-1-yl)prop-2-enoyl chloride
Description
Properties
Molecular Formula |
C13H9ClO |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-naphthalen-1-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C13H9ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H |
InChI Key |
OPIGLBSXOOGSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate in Pharmaceutical Development
3-(Naphthalen-1-yl)prop-2-enoyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce a naphthalene ring enhances the biological activity of resultant molecules, making it valuable in drug design. For instance, the incorporation of naphthalene can improve the binding affinity and selectivity of drug candidates for their biological targets.
Reactivity and Functionalization
The compound's reactivity as an acyl chloride allows for various functionalization reactions. It can participate in nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives. This versatility is crucial in developing complex organic molecules with desired pharmacological properties.
Polymer Chemistry
Synthesis of Acrylic Polymers
In polymer chemistry, this compound can be employed to synthesize acrylic polymers and copolymers. The incorporation of naphthalene into polymer backbones can impart unique optical and electronic properties, making these materials suitable for applications in coatings, adhesives, and advanced materials.
Case Studies
Several studies have demonstrated the successful use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. For example, copolymers derived from this compound have shown improved performance in applications requiring high durability and resistance to environmental degradation.
Medicinal Chemistry
Targeting Kinases
Recent research has indicated that derivatives containing the naphthyl moiety exhibit promising inhibitory activity against various kinases, which are critical targets in cancer therapy. For instance, chalcone-sulfonamide hybrids synthesized from this compound displayed significant cytotoxicity against cancer cell lines by inhibiting Pim-1 kinase activity, showcasing the potential of this compound in developing anticancer agents .
Biological Activity Enhancement
The structural uniqueness of this compound contributes to its enhanced biological activity compared to simpler aromatic systems. This characteristic allows for specific interactions within biological systems that are not present in similar compounds lacking this feature .
Comparison with Similar Compounds
Chalcone Derivatives (ANPEO and VBNPEO)
Structural Features :
Reactivity :
- Chalcone derivatives (ANPEO/VBNPEO) undergo Michael additions or cycloadditions due to their α,β-unsaturated ketone systems.
- In contrast, 3-(Naphthalen-1-yl)prop-2-enoyl chloride participates in nucleophilic acyl substitutions (e.g., forming amides or esters) due to its chloride leaving group .
Steric Effects :
- VBNPEO’s 4-vinylbenzyl group introduces greater steric hindrance than ANPEO’s allyl group. The target compound’s linear propenoyl chloride chain minimizes steric interference, enhancing its reactivity .
Naphthalene Derivatives with Heteroatomic Substituents
Functional Group Influence :
Halogenated Alkenes and Aromatic Chlorides
Data Table: Key Comparative Properties
Research Findings and Trends
- Synthetic Utility : The target compound’s acyl chloride group enables rapid acylation under mild conditions, unlike chalcone derivatives requiring catalysts for ketone-based reactions .
- Stability : Aromatic conjugation in the naphthalene system enhances thermal stability compared to aliphatic analogs like 3-chloro-2-methylpropene .
- Steric vs. Electronic Effects : Bulky substituents in VBNPEO reduce reactivity, whereas the target compound’s linear structure prioritizes electronic activation .
Preparation Methods
Direct Chlorination of 3-(Naphthalen-1-yl)prop-2-enoic Acid
The most widely adopted method involves converting 3-(Naphthalen-1-yl)prop-2-enoic acid to its acyl chloride derivative using chlorinating agents.
Reaction Conditions:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Solvent: Anhydrous dichloromethane (DCM) or chloroform
-
Temperature: Reflux (40–60°C)
-
Duration: 2–4 hours
Procedure:
-
Dissolve 3-(Naphthalen-1-yl)prop-2-enoic acid (1.0 equiv) in DCM under nitrogen.
-
Add thionyl chloride (1.2 equiv) dropwise with stirring.
-
Reflux until gas evolution ceases (monitored by IR spectroscopy for carbonyl chloride peak at 1780–1815 cm⁻¹).
-
Remove excess SOCl₂ and solvent via rotary evaporation.
Yield: 85–92% (isolated as a pale yellow liquid).
Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Thionyl chloride acts as both the chlorinating agent and solvent, with HCl and SO₂ generated as byproducts.
Coupling-Mediated Synthesis Using DCC/DMAP
An alternative route employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for chloride substitution.
Reaction Conditions:
-
Activating Agents: DCC (1.2 equiv), DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM
-
Temperature: 50°C
-
Duration: 3 hours
Procedure:
-
Mix 3-(Naphthalen-1-yl)prop-2-enoic acid (1.0 equiv) and DMAP in DCM.
-
Add DCC and stir at 50°C until complete conversion (monitored by TLC).
-
Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.
-
Purify via column chromatography (10% ethyl acetate in hexane).
Yield: 75–80% (white crystalline solid).
Advantages:
-
Avoids harsh chlorinating agents.
-
Suitable for acid-sensitive substrates.
Comparative Analysis of Chlorination Methods
| Parameter | Thionyl Chloride | DCC/DMAP |
|---|---|---|
| Yield | 85–92% | 75–80% |
| Purity | >90% | >95% |
| Reaction Time | 2–4 hours | 3–5 hours |
| Byproducts | SO₂, HCl | DCU |
| Scalability | Industrial-scale | Lab-scale |
| Cost | Low | Moderate |
Key Observations:
-
Thionyl chloride offers higher yields and scalability but requires stringent moisture control.
-
DCC/DMAP provides superior purity and avoids corrosive gases, making it preferable for small-scale syntheses.
Optimization Strategies for Industrial Applications
Solvent Selection and Temperature Control
Purification Techniques
-
Column Chromatography: Silica gel (100–200 mesh) with 10% ethyl acetate/hexane eluent removes unreacted acid and DCU.
-
Distillation: Short-path distillation under reduced pressure (0.1 mmHg) isolates the acyl chloride as a colorless liquid.
Analytical Validation and Characterization
Spectroscopic Data:
-
IR (KBr): 1785 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).
-
¹H NMR (CDCl₃): δ 7.85–7.45 (m, 7H, naphthyl), 6.75 (d, J = 15.6 Hz, 1H, CH=CO), 6.25 (d, J = 15.6 Hz, 1H, CH₂-Cl).
Purity Assessment:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Naphthalen-1-yl)prop-2-enoyl chloride, and how can reaction progress be monitored effectively?
- Synthesis Protocol : A common approach involves reacting naphthalen-1-ol with propargyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Subsequent chlorination using thionyl chloride (SOCl₂) or oxalyl chloride yields the target acyl chloride. Alternative routes may employ Friedel-Crafts acylation of naphthalene with acryloyl chloride derivatives .
- Monitoring Progress : Thin-layer chromatography (TLC) with UV visualization is widely used to track reaction completion. For chlorination steps, IR spectroscopy can confirm the disappearance of hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and the emergence of carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) signals .
Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic proton environments (δ 7.0–8.5 ppm for naphthalene) and the enoyl chloride’s α,β-unsaturated system (δ 5.5–7.0 ppm for vinyl protons). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns. Gas chromatography-MS (GC-MS) is useful for purity assessment in volatile derivatives .
- Elemental Analysis : Confirms stoichiometry, particularly for Cl content (~20–22% for C₁₃H₉ClO) .
Advanced Research Questions
Q. How can crystallographic data be refined when dealing with disordered naphthalene rings in the structure?
- Crystallographic Refinement : Use SHELXL for structure solution, applying restraints for bond lengths and angles in disordered regions. The "ISOR" and "DELU" commands mitigate thermal motion artifacts. Twinning parameters (e.g., BASF in SHELXL) may be required for non-merohedral twinning .
- Validation Tools : Check for geometric outliers (e.g., bond lengths, R-factor discrepancies) using PLATON or CCDC Mercury. Hydrogen bonding and π-π stacking interactions should align with naphthalene’s planar geometry .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Density Functional Theory (DFT) : Optimize the molecule’s geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts. Compare computed vs. experimental shifts to identify conformational mismatches (e.g., solvent effects or crystal packing) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY correlations can distinguish between cis/trans enoyl chloride conformers .
Q. How to design experiments to study the compound’s reactivity in nucleophilic acyl substitution reactions?
- Kinetic Studies : Monitor reaction rates with amines (e.g., aniline) in anhydrous THF or DCM using in situ IR to track carbonyl decay. Vary nucleophile concentration to determine rate laws .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in H₂O) to trace acyl intermediate hydrolysis. LC-MS or isotopic shift analysis in IR/NMR identifies intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in melting points between synthesized batches?
- Purification Methods : Recrystallize from dichloromethane/hexane mixtures to remove residual solvents (e.g., DMF) or byproducts (e.g., naphthalene derivatives). Differential Scanning Calorimetry (DSC) can distinguish polymorphic forms .
- Impurity Profiling : Use HPLC with a C18 column and UV detection (254 nm) to quantify impurities. Compare retention times with known standards (e.g., naphthalen-1-ol) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
